2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that incorporates both chromene and pyrrole frameworks
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of conjugated polymers for high-performance thin-film transistors .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of donor-acceptor conjugate polymers . These polymers have shown promising charge transport properties .
Biochemical Pathways
Similar compounds have been used in the synthesis of conjugated polymers, which have applications in optoelectronics .
Result of Action
Similar compounds have been used in the synthesis of conjugated polymers, which have shown promising charge transport properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multi-step process. One common method includes the domino reaction of (2-chlorophenyl)propynones with esters of amino acids, such as phenylalanine, glutamic acid, and alanine. This sequential process comprises three distinct stages: Michael addition, Claisen condensation, and nucleophilic aromatic substitution (SNAr) reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromeno[2,3-c]pyrrole derivatives, such as chromeno[2,3-c]pyrrol-9(2H)-ones and pyrrolo[2,3-c]quinolin-4(5H)-ones .
Uniqueness
What sets 2-(2-Morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione apart is its specific combination of morpholine, phenyl, and chromeno-pyrrole frameworks. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-morpholin-4-ylethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c26-21-17-8-4-5-9-18(17)29-22-19(21)20(16-6-2-1-3-7-16)25(23(22)27)11-10-24-12-14-28-15-13-24/h1-9,20H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRAKVBBTPCXAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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